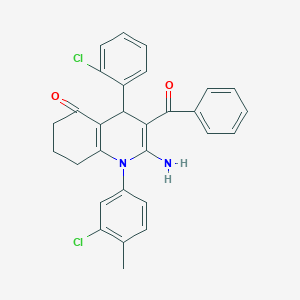
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a compound that belongs to the class of tetrahydroquinoline derivatives. It is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research.
作用機序
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells and microorganisms by interfering with the DNA replication process. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit biofilm formation in microorganisms, and exhibit antioxidant activity.
実験室実験の利点と制限
One of the advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, its limited solubility in water and some organic solvents may pose a challenge in certain experiments.
将来の方向性
There are several potential future directions for the study of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. These include:
1. Further investigation of its mechanism of action and potential targets in cancer cells and microorganisms.
2. Development of more efficient synthesis methods for the compound.
3. Study of its potential use as a fluorescent probe for the detection of other molecules.
4. Investigation of its potential use in combination with other compounds for enhanced anticancer and antimicrobial activities.
5. Study of its potential use in other fields such as catalysis and materials science.
Conclusion:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research. Its low toxicity profile, antimicrobial, antifungal, and anticancer activities, and potential use as a fluorescent probe make it a promising compound for future research. Further investigation of its mechanism of action and potential applications is necessary to fully understand its potential in different fields of scientific research.
合成法
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported by several researchers. One of the most common methods involves the reaction of 3-chloro-4-methylbenzaldehyde and 2-chlorobenzoyl chloride with 2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-1H-quinolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or acetic acid and the product is isolated by filtration and recrystallization.
科学的研究の応用
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
特性
製品名 |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C29H24Cl2N2O2 |
分子量 |
503.4 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H24Cl2N2O2/c1-17-14-15-19(16-22(17)31)33-23-12-7-13-24(34)26(23)25(20-10-5-6-11-21(20)30)27(29(33)32)28(35)18-8-3-2-4-9-18/h2-6,8-11,14-16,25H,7,12-13,32H2,1H3 |
InChIキー |
LLYHIFOKBOBKCY-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)



